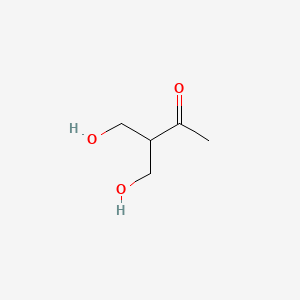
4-Hydroxy-3-hydroxymethyl-2-butanone
Übersicht
Beschreibung
4-Hydroxy-3-hydroxymethyl-2-butanone, also known as 2-Butanone, 4-hydroxy-3-methyl-, is a beta-hydroxy ketone . It has a molecular formula of C5H10O2 and a molecular weight of 102.1317 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-hydroxymethyl-2-butanone can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is VVSRECWZBBJOTG-UHFFFAOYSA-N .Chemical Reactions Analysis
Protonated diacetone alcohol and protonated 4-hydroxy-3-methyl-2-butanone undergo “vinylation” and collision-induced dehydration as the primary reactions . The product of the former reaction consists of up to 40% of the total product ion distribution .Physical And Chemical Properties Analysis
4-Hydroxy-3-hydroxymethyl-2-butanone is a clear colorless liquid . It has a melting point of 2.5°C (estimate), a boiling point of 90-95 °C/15 mmHg (lit.), and a density of 0.993 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.438 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- 4-Hydroxy-3-hydroxymethyl-2-butanone has been utilized in the synthesis of compounds like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. This compound is of interest for its crystal structure, which is formed through hydrogen bonds into double ribbons (Gümüş et al., 2022).
Catalysis and Chemical Production
- It plays a role as an intermediate in the production of various chemicals. Its synthesis from formaldehyde and acetone via aldol reaction has been enhanced using basic ionic liquids, revealing its importance in pharmaceutical and food industries (Wang & Cai, 2021).
- In supercritical states, 4-Hydroxy-2-butanone is an important intermediate for vitamin A and fragrances. Studies have focused on its noncatalytic synthesis in supercritical states, offering high production yield and fast reaction times (Chen et al., 2022).
Applications in Material Science
- It has been used in the synthesis of α-hydroxy ketones, serving as precursors to electro-optic acceptors in nonlinear optical chromophores. This highlights its role in advancing material science, particularly in the field of optoelectronics (He et al., 2002).
Agricultural Applications
- This chemical has been synthesized as a potential fruit fly attractant. Its structure is similar to certain lures used in agriculture, demonstrating its utility in pest control and agricultural management (Prabawati et al., 2018).
Atmospheric Chemistry
- Its interaction with OH radicals in the gas phase has been investigated, providing insights into its potential impact on atmospheric chemistry and photochemical pollution (El Dib et al., 2013).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding contact with skin, eyes, and clothing, ensuring adequate ventilation, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(8)5(2-6)3-7/h5-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZUMSFJBKHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-hydroxymethyl-2-butanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




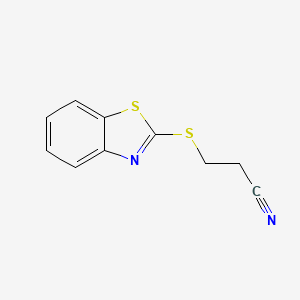
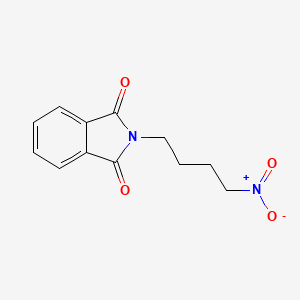
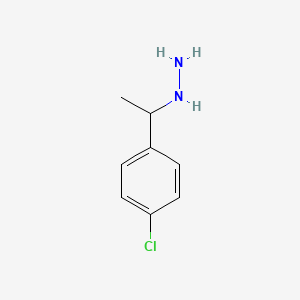
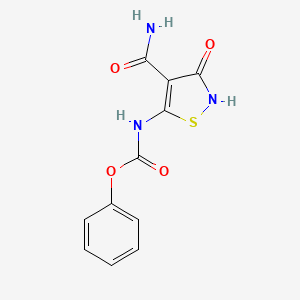
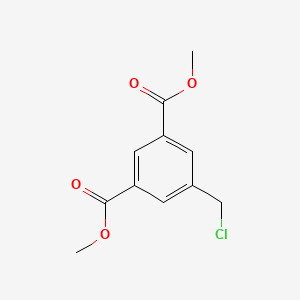
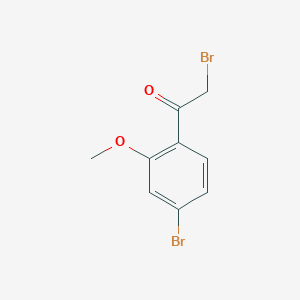
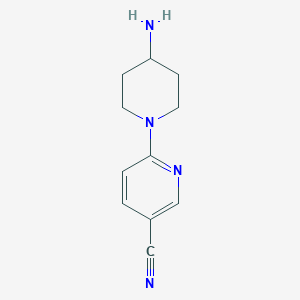
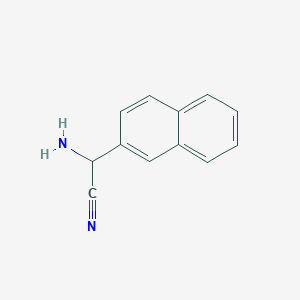
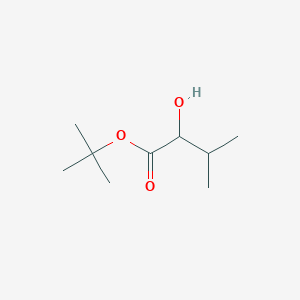
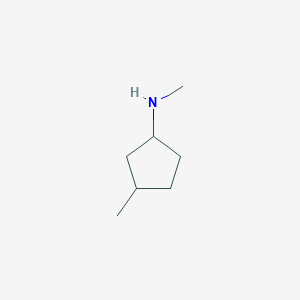
![4-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3255283.png)

![2-([1,1'-Biphenyl]-2-yl)ethanamine](/img/structure/B3255293.png)